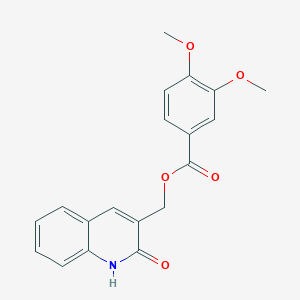
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisonicotinamide, also known as HMN-176, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. HMN-176 has been shown to have promising anti-tumor effects, making it a potential candidate for cancer treatment.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisonicotinamide is not fully understood. However, it has been shown to inhibit tubulin polymerization, which is essential for cell division. This results in cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisonicotinamide is that it has been extensively studied in preclinical models, and has shown promising anti-tumor effects. This makes it a potential candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
未来方向
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisonicotinamide. One area of interest is the development of more potent and selective analogs. Another area of interest is the investigation of its potential use in combination with other anti-cancer agents. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cancer types. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisonicotinamide involves a multi-step process that begins with the reaction of 8-methylquinoline-2-carbaldehyde with propylamine to form an imine. This is followed by reduction with sodium borohydride to yield the amine intermediate. The final step involves the reaction of the amine intermediate with isonicotinoyl chloride to form this compound.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisonicotinamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have promising anti-tumor effects, making it a potential candidate for cancer treatment. It has been studied in various cancer models, including lung cancer, breast cancer, and prostate cancer, and has been shown to inhibit tumor growth and induce apoptosis.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-11-23(20(25)15-7-9-21-10-8-15)13-17-12-16-6-4-5-14(2)18(16)22-19(17)24/h4-10,12H,3,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEACBLLHVVFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7699323.png)
![1-(2-Chlorophenyl)-4-(dimethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7699328.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)

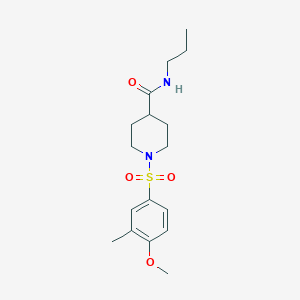
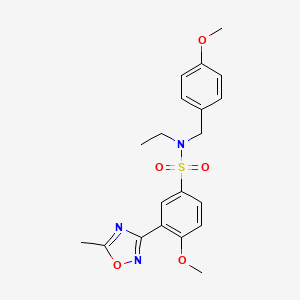

![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)
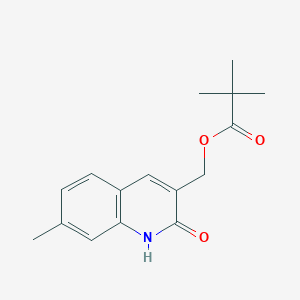

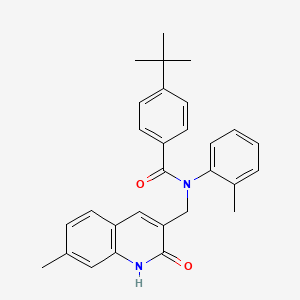
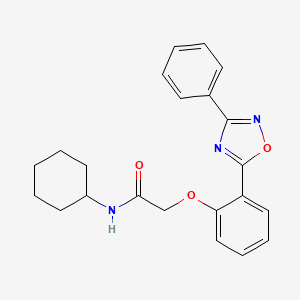
![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
